1-phenyl-1H-pyrrol-3-amine
Description
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-phenylpyrrol-3-amine |
InChI |
InChI=1S/C10H10N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-8H,11H2 |
InChI Key |
XVUBKJDJYITLGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Pyrrol-3-amines
Compounds with the pyrrol-3-amine core but varying N1-substituents exhibit distinct physicochemical and pharmacological properties:
Key Observations :
- Lipophilicity : The phenyl group in this compound increases logP compared to methyl or ethyl analogs, favoring blood-brain barrier penetration .
- Synthetic Accessibility : Methyl and ethyl analogs (e.g., 1-methyl-1H-pyrrol-3-amine) are synthesized via straightforward alkylation, while phenyl derivatives may require transition-metal catalysis for N-arylation .
- Biological Activity : Cyclopropyl-substituted derivatives (e.g., 1-cyclopropylpyrrolidin-3-amine) are investigated for CNS-targeted therapies due to their stability against oxidative metabolism .
Pyrazole and Pyrimidine Analogs
Pyrazole and pyrimidine derivatives share functional similarities with pyrrol-3-amine compounds but differ in ring structure and electronic properties:
Key Observations :
- Electronic Effects : Pyrazole derivatives (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) exhibit stronger hydrogen-bonding capacity due to adjacent nitrogen atoms, enhancing interactions with biological targets .
- Synthetic Complexity: Hybrid structures like pyrazolo-pyrimidines require multi-step syntheses, including Vilsmeier–Haack reactions and cyclization (e.g., 82% yield for 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine) .
Preparation Methods
Intermediate Formation via 1,4-Phenylenediamine and Chloroacetone
The foundational step in synthesizing 1-phenyl-1H-pyrrol-3-amine involves preparing the bis-alkylated intermediate, 1,4-bis[(2-oxopropyl)amino]benzene (Compound 3). This is achieved by reacting 1,4-phenylenediamine with chloroacetone in a 1:2 molar ratio under basic conditions (sodium hydrogen carbonate). The reaction proceeds via nucleophilic substitution, yielding a diketone intermediate critical for subsequent cyclization. Key spectral data for Compound 3 include a carbonyl carbon signal at δ 206.4 ppm in NMR and methylene protons resonating at δ 4.16 ppm in NMR.
Cyclization with DMFDMA
Compound 3 is treated with dimethylformamide dimethyl acetal (DMFDMA) to form α,β-unsaturated ketone intermediates (e.g., Compound 4a). The E-configuration of the resulting enone is confirmed by NMR coupling constants (). Cyclization under basic conditions (triethylamine) facilitates the loss of dimethylamine, yielding 1-(4-(3-hydroxy-1H-pyrrol-1-yl)phenyl)-1H-pyrrol-3-ol (6a) after tautomerization. While this method produces hydroxylated pyrroles, subsequent functional group modification (e.g., reduction or amination) is required to access the target amine.
Reaction Conditions Table
| Parameter | Details |
|---|---|
| Temperature | Reflux in DMF |
| Time | 3 hours |
| Yield | 80% (for 6a) |
| Key Reagents | DMFDMA, triethylamine |
| Purification | Filtration, recrystallization (DMSO/EtOH) |
One-Pot Synthesis with Triethyl Orthoformate
Direct Cyclization without Isolation
An alternative route bypasses intermediate isolation by combining Compound 3 with triethyl orthoformate in dimethylformamide (DMF). This one-pot method induces cyclization via dehydration, directly yielding hydroxylated pyrroles. The absence of isolable intermediates reduces procedural complexity, but the hydroxyl groups necessitate post-synthetic modification to introduce the amine functionality.
Tautomerization and Functionalization
Condensation with Active Methylene Compounds
Malononitrile and Ethyl Cyanoacetate as Key Reagents
Active methylene compounds like malononitrile react with Compound 3 to form non-isolated intermediates (e.g., Compound 7), which cyclize via intramolecular NH addition to cyano groups. This pathway yields 2-amino-1-(4-(2-amino-3-cyano-4-methyl-1H-pyrrol-1-yl)phenyl)-4-methyl-1H-pyrrole-3-carbonitrile (8), where the amine groups are introduced during cyclization. The presence of amino and cyano functionalities is validated by IR (3358 cm for NH, 2187 cm for CN).
Ylidenemalononitrile Derivatives
Reaction of Compound 3 with ylidenemalononitriles (12a–d) proceeds via Michael addition, forming intermediates that cyclize into polysubstituted pyrroles (14a–d). These products retain amino and carbonyl groups, highlighting the versatility of active methylene reagents in introducing nitrogenous substituents.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| DMFDMA Cyclization | High regioselectivity | Requires post-functionalization | 70–80% |
| One-Pot Synthesis | Simplified procedure | Low amine-directness | 60–75% |
| Active Methylene | Direct amine incorporation | Complex purification steps | 65–85% |
Challenges in Pyrrole Functionalization
Q & A
Basic: What are the common synthetic routes for 1-phenyl-1H-pyrrol-3-amine?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Alkylation/Substitution: Reacting pyrrole derivatives with halides or electrophiles under basic conditions (e.g., NaH or KOtBu in aprotic solvents like DMF/THF) to introduce substituents .
- Purification: Column chromatography is commonly employed to isolate intermediates and the final product .
- Key Conditions: Temperature control (e.g., reflux), solvent polarity, and reaction time are critical for optimizing yields .
Example Protocol:
Alkylation of pyrrole-3-amine with benzyl bromide in DMF using NaH.
Acidic workup and chromatography to isolate this compound.
Basic: How is this compound characterized post-synthesis?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
Note: Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .
Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?
Methodological Answer:
- For NMR Discrepancies:
- Use 2D NMR (e.g., NOESY, HMBC) to assign ambiguous signals .
- Compare experimental shifts with computational predictions (DFT or machine learning models) .
- For Crystallography:
Case Study: In a related pyrazole derivative, HRMS resolved ambiguities in molecular ion fragmentation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Modify Substituents: Synthesize analogs with varying phenyl/pyrrol substituents (e.g., electron-withdrawing groups) .
Assay Development:
- In vitro: Test binding affinity to target receptors (e.g., GPCRs) using radioligand displacement assays.
- Computational: Perform molecular docking (AutoDock Vina) to predict binding poses .
Correlate Data: Use regression models to link structural features (e.g., logP, steric bulk) to activity .
Example: Pyrazole analogs showed enhanced activity when fluorinated at specific positions .
Advanced: What strategies optimize reaction yields for derivatives of this compound?
Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to test variables:
- Workflow:
- Pilot reactions at 0.1 mmol scale.
- Scale-up with continuous flow chemistry for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
